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Compound of Interest

Compound Name: H2TMpyP-2 chloride

Cat. No.: B12340123 Get Quote

An In-depth Technical Guide to the Photophysical and Chemical Properties of meso-Tetrakis(N-

methyl-2-pyridyl)porphine Chloride (H₂TMpyP-2)

Introduction
Meso-tetrakis(N-methyl-2-pyridyl)porphine chloride, commonly abbreviated as H₂TMpyP-2, is a

cationic porphyrin that has garnered significant interest within the scientific community.

Porphyrins, a class of highly conjugated macrocyclic compounds, possess exceptional

photophysical and chemical properties that make them versatile tools in various biomedical

applications.[1] H₂TMpyP-2, a specific isomer of the widely studied H₂TMPyP, is notable for its

role as an active photosensitizer, with strong absorption in the visible to near-infrared region

and an excellent singlet oxygen quantum yield.[2] Its unique structure and cationic nature

facilitate interactions with biological macromolecules, particularly nucleic acids like G-

quadruplex DNA, making it a valuable agent for research in anticancer drug design and as a

telomerase inhibitor.[3][4][5] This technical guide provides a comprehensive overview of the

core chemical and photophysical properties of H₂TMpyP-2, detailed experimental protocols for

its characterization, and a discussion of its mechanism of action in photodynamic therapy

(PDT).

Chemical Properties
The defining chemical feature of H₂TMpyP-2 is its tetracationic structure, with positively

charged N-methylpyridinium groups positioned at the meso positions of the porphyrin core.
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This structure imparts high water solubility and a strong affinity for negatively charged biological

targets such as the phosphate backbone of DNA.

Property Data

Full Chemical Name
5,10,15,20-Tetrakis(1-methylpyridin-1-ium-2-

yl)porphyrin Tetrachloride

Common Abbreviation H₂TMpyP-2 Chloride

Molecular Formula C₄₄H₃₈Cl₄N₈

Molecular Weight 828.64 g/mol

Structure
A central porphine ring with four N-methyl-2-

pyridyl groups at the meso positions.

Solubility Excellent solubility in aqueous solutions.

Key Reactivity

Acts as a ligand for metal ions; interacts with

DNA structures, particularly G-quadruplexes.[3]

[6]

Photophysical Properties
The photophysical behavior of H₂TMpyP-2 is central to its function as a photosensitizer. Like

other porphyrins, its electronic absorption spectrum is dominated by an intense Soret band in

the near-UV region and several weaker Q-bands in the visible region. Upon excitation, it can

relax via fluorescence or undergo intersystem crossing to a long-lived triplet state, which is key

to its photosensitizing capabilities.
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Parameter Value Conditions

Soret Band (λₘₐₓ) ~422 nm[7][8] Aqueous solution

Q-Bands (λₘₐₓ)
Four distinct bands between

500 and 700 nm.
Aqueous solution

Molar Extinction Coeff. (ε)

2.26 x 10⁵ M⁻¹cm⁻¹ at Soret

band (for the related

H₂TMPyP-4 isomer)[9]

Aqueous solution

Fluorescence Emission (λₑₘ)
Two main peaks at ~663 nm

and ~720 nm.[10]
Aqueous solution

Fluorescence Quantum Yield

(Φf)

The related H₂TMPyP-4

isomer is often used as a

standard with Φf = 0.050.[9]

DNA binding typically leads to

a reduction in the fluorescence

quantum yield.[9]

Aqueous solution

Fluorescence Lifetime (τf)

For the related H₂TMPyP-4

isomer interacting with DNA,

two lifetime components are

observed: one changing from

5.25 ns to 11.3 ns and a

second constant at ~3 ns.[9]

Aqueous solution

Singlet Oxygen Quantum Yield

(ΦΔ)

Described as "excellent," a key

feature for its use in

photodynamic therapy.[2] The

Type II photosensitization

mechanism is considered

crucial for PDT.[11]

Aerated solution

Experimental Protocols
Accurate characterization of H₂TMpyP-2 requires standardized experimental procedures. The

following sections detail the methodologies for key photophysical measurements.
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UV-Visible Absorption Spectroscopy
This protocol measures the electronic absorption spectrum to determine absorption maxima

(λₘₐₓ) and molar extinction coefficients (ε).

Instrumentation: A dual-beam UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of H₂TMpyP-2 chloride of known concentration (e.g., 1 mM) in a

suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

From the stock solution, prepare a dilute solution (e.g., 1-10 µM) in the same buffer using

a quartz cuvette with a 1 cm pathlength.[12] The final concentration should yield a Soret

band absorbance between 1.0 and 1.5 for optimal accuracy.

Measurement:

Record a baseline spectrum using a cuvette containing only the buffer.

Record the absorption spectrum of the H₂TMpyP-2 solution from 250 nm to 750 nm.[13]

Identify the λₘₐₓ for the Soret and Q-bands.

Calculate the molar extinction coefficient (ε) using the Beer-Lambert law: A = εcl, where A

is the absorbance at λₘₐₓ, c is the molar concentration, and l is the pathlength (1 cm).

Steady-State Fluorescence Spectroscopy
This protocol determines the fluorescence emission spectrum and the relative fluorescence

quantum yield.

Instrumentation: A spectrofluorometer equipped with a suitable excitation source (e.g.,

Xenon lamp) and detector.

Sample Preparation:
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Prepare a dilute solution of H₂TMpyP-2 (absorbance at the excitation wavelength < 0.1 to

avoid inner filter effects) in the desired solvent.

Prepare a solution of a standard with a known quantum yield (e.g., H₂TMPyP-4, Φf = 0.05

in water, or quinine sulfate in 0.5 M H₂SO₄, Φf = 0.54) with a similar absorbance at the

same excitation wavelength.[9]

Measurement:

Set the excitation wavelength to a value on the shoulder of the Soret band (e.g., 420 nm)

to minimize light scattering.

Record the emission spectrum from a wavelength just above the excitation wavelength to

~800 nm.

Record the emission spectrum of the standard under identical conditions.

Quantum Yield Calculation: The fluorescence quantum yield (Φf) is calculated using the

following comparative equation: Φf,sample = Φf,std * (I_sample / I_std) * (A_std / A_sample)

* (n_sample² / n_std²) where I is the integrated fluorescence intensity, A is the absorbance at

the excitation wavelength, and n is the refractive index of the solvent.

Time-Resolved Fluorescence Spectroscopy
(Fluorescence Lifetime)
This protocol measures the decay of fluorescence intensity over time to determine the

fluorescence lifetime (τf).

Instrumentation: A Time-Correlated Single Photon Counting (TCSPC) system.[14]

Sample Preparation: Prepare a deoxygenated, dilute solution of H₂TMpyP-2 as described for

steady-state fluorescence.

Measurement:

Excite the sample with a pulsed light source (e.g., a laser diode) at a suitable wavelength

(e.g., 405 nm).
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Collect the fluorescence decay histogram.

The decay data is then fitted to a multi-exponential decay model to extract the lifetime

components (τ) and their relative amplitudes. Fluorescence lifetime is sensitive to the local

microenvironment, including factors like pH and proximity to quencher molecules.[14]

Singlet Oxygen Quantum Yield (ΦΔ) Determination
This protocol uses an indirect method to quantify the efficiency of singlet oxygen generation.

Principle: This method relies on a chemical trap, 1,3-diphenylisobenzofuran (DPBF), which

reacts irreversibly with singlet oxygen (¹O₂), leading to a decrease in its characteristic

absorbance.[11]

Instrumentation: UV-Vis spectrophotometer and a light source (e.g., filtered lamp or laser)

with an appropriate wavelength to excite the photosensitizer but not the trap.

Sample Preparation:

Prepare a solution containing H₂TMpyP-2 and DPBF in an air-saturated solvent (e.g.,

DMF or buffered aqueous solution with a surfactant to solubilize DPBF). A reference

photosensitizer with a known ΦΔ (e.g., methylene blue or tetraphenylporphyrin, H₂TPP)

should be used.[11]

Measurement:

Record the initial absorbance of the DPBF at its λₘₐₓ (~415-418 nm).

Irradiate the solution with light at a wavelength where H₂TMpyP-2 absorbs (e.g., a Q-

band) but DPBF is transparent.

At regular time intervals, stop the irradiation and record the absorbance of DPBF.

Plot the change in DPBF absorbance versus irradiation time. The slope of this plot is

proportional to the rate of ¹O₂ generation.

Calculation: The singlet oxygen quantum yield is calculated by comparing the rate of DPBF

degradation by H₂TMpyP-2 to that of the reference standard under identical conditions.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC11472878/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263290/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6263290/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12340123?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Visualizations: Workflows and Mechanisms
Diagrams created using DOT language provide clear visual representations of complex

processes.
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Photodynamic Therapy (PDT) - Type II Mechanism
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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